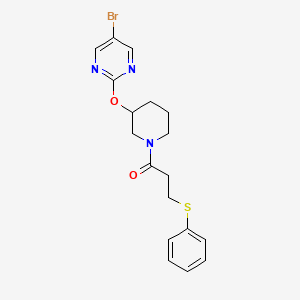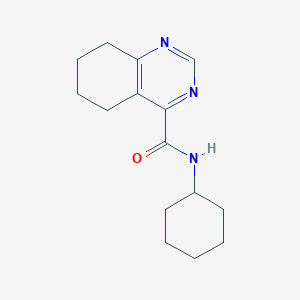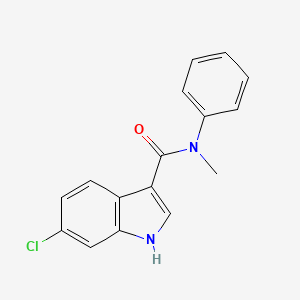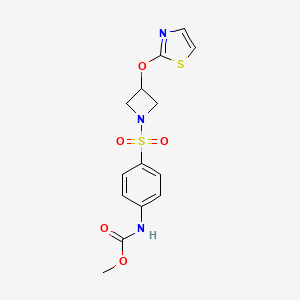![molecular formula C11H13N3O2S B2878925 6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-28-0](/img/structure/B2878925.png)
6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C11H13N3O2S. It has an average mass of 251.305 Da and a monoisotopic mass of 251.072845 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved resources, compounds of this class often exhibit high reactivity due to the presence of an active methylene group .Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one serves as a versatile building block in the synthesis of various heterocyclic compounds, demonstrating significant biological and pharmacological potentials. For instance, enaminones, similar in structure, have been utilized extensively as poly-dentate reagents in organic synthesis, leading to compounds with antitumor, antibacterial, and anticonvulsant activities (Gomha & Abdel‐Aziz, 2012). Moreover, derivatives containing pyrazolo[1,5-a]pyrimidine, among other heterocycles, synthesized from structurally similar coumarin derivatives have shown promising antitumor activity against liver carcinoma (HEPG2-1) (Gomha, Zaki, & Abdelhamid, 2015).
Synthesis of Pyrazoles and Pyrimidines
The compound is integral in the preparation of novel pyrazoles and pyrimidines, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties (Zaki, Sayed, & Elroby, 2016). These synthesized heterocycles serve as valuable synthons in further organic transformations and possess significant therapeutic potentials.
Antitumor and Antimicrobial Applications
Several novel benzocoumarin derivatives synthesized under solvent-free conditions from related compounds have been evaluated for their antiproliferative activity against different human cancer cell lines, showing moderate to high efficacy (Abdel‐Aziem, Rashdan, Ahmed, & Shabaan, 2018). Additionally, new heterocycles incorporating the pyrazolopyridine moiety, synthesized from related compounds, have shown promising antimicrobial activities, providing a basis for the development of new antimicrobial agents (Abu-Melha, 2013).
Fluorescent Probes and Sensitivity to Solvent Polarity
Compounds like Acrylodan, synthesized from similar acryloyl derivatives, have been developed as thiol-selective, polarity-sensitive fluorescent probes, demonstrating significant utility in studying "hydrophobic" domains, conformational changes, and dipolar relaxation processes in proteins (Prendergast et al., 1983). This application highlights the compound's potential in biochemical and biophysical research, particularly in protein studies.
Future Directions
properties
IUPAC Name |
6-[(E)-3-(dimethylamino)prop-2-enoyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-13(2)4-3-9(15)8-7-12-11-14(10(8)16)5-6-17-11/h3-4,7H,5-6H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWHMGVDJSMPII-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N(C1=O)CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C2N(C1=O)CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2878847.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)
![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)


![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)

![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)
